Antimony neodecanoate

Description

Antimony neodecanoate is an organoantimony compound characterized by the coordination of antimony with neodecanoic acid. It is primarily utilized as a catalyst in polymer synthesis and curing processes, particularly in polyurethane and epoxy systems . Its structure allows for controlled reactivity, making it suitable for applications requiring thermal stability and compatibility with organic matrices. Additionally, this compound exhibits synergistic flame-retardant properties when combined with halogenated compounds, enhancing fire resistance in coatings and plastics .

Properties

Molecular Formula |

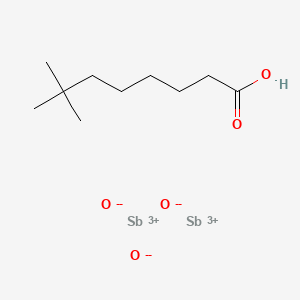

C10H20O5Sb2 |

|---|---|

Molecular Weight |

463.78 g/mol |

IUPAC Name |

antimony(3+);7,7-dimethyloctanoic acid;oxygen(2-) |

InChI |

InChI=1S/C10H20O2.3O.2Sb/c1-10(2,3)8-6-4-5-7-9(11)12;;;;;/h4-8H2,1-3H3,(H,11,12);;;;;/q;3*-2;2*+3 |

InChI Key |

GVASYBFAAIOOHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O.[O-2].[O-2].[O-2].[Sb+3].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony neodecanoate is typically synthesized by reacting neodecanoic acid with antimony trioxide (Sb2O3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

Neodecanoic acid+Antimony trioxide→Antimony neodecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments. The reaction is usually conducted in a solvent medium to facilitate the interaction between neodecanoic acid and antimony trioxide. The product is then purified through various techniques such as recrystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Catalytic and Passivation Mechanisms

In catalytic cracking, antimony neodecanoate mitigates metal poisoning (e.g., from Ni, V) on catalysts by:

-

Forming stable complexes with metal contaminants, reducing their oxidative activity.

-

Enhancing catalyst selectivity for light hydrocarbon production while suppressing coke and hydrogen formation .

Comparative studies show its passivation efficiency surpasses sulfur-phosphorus antimony compounds due to reduced environmental volatility and improved thermal stability .

Reaction Kinetics and Stability

-

Thermal stability : this compound remains stable under refinery conditions (), with no decomposition observed during prolonged storage .

-

Hydrolytic sensitivity : Reacts with water at elevated temperatures, necessitating anhydrous handling during synthesis .

-

Acid compatibility : Resists degradation in acidic environments common in petroleum feedstock, maintaining passivation efficacy .

Comparative Analysis with Alternative Methods

Scientific Research Applications

Chemistry: Antimony neodecanoate is used as a catalyst in polymerization reactions, particularly in the production of polyesters and polyurethanes. It helps in controlling the molecular weight and properties of the resulting polymers.

Biology and Medicine:

Industry: In the industrial sector, this compound is used as a heat stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC at high temperatures, thereby enhancing its durability and performance.

Mechanism of Action

The mechanism by which antimony neodecanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a Lewis acid, facilitating the formation of polymer chains by coordinating with monomer units. The molecular targets include the functional groups of the monomers, and the pathways involved are those of chain-growth polymerization.

Comparison with Similar Compounds

Table 1: Comparison of Metal Neodecanoates

Key Findings:

- Catalytic Performance: this compound offers balanced reactivity, whereas dimethyltin neodecanoate exhibits higher catalytic activity but raises toxicity concerns . Bismuth neodecanoate is preferred in biomedical applications due to its lower toxicity .

- Regulatory Status: All antimony complexes, including neodecanoate, are restricted to 1000 ppm in consumer products, aligning with Sony Mobile’s regulatory guidelines .

Comparison with Functionally Similar Antimony Compounds

This compound shares functional roles with other antimony-based compounds in catalysis and flame retardancy:

Table 2: Functional Analogs of this compound

Key Findings:

- Flame Retardancy: Antimony trioxide relies on halogenated additives to form flame-inhibiting Sb halides, whereas this compound’s organic solubility enhances dispersion in polymers without requiring excessive halogens .

- Catalysis: this compound outperforms antimony citrate in high-temperature applications due to superior thermal stability .

Research and Industrial Implications

- Toxicity and Alternatives: While this compound is effective, its regulatory limit (1000 ppm) drives research into alternatives like bismuth neodecanoate, which offers comparable catalytic performance with reduced ecological risks .

- Flame-Retardant Synergy: Studies confirm that combining this compound with halogen-free systems (e.g., phosphorus-based retardants) could mitigate regulatory challenges while maintaining fire resistance .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for antimony neodecanoate, and how can researchers verify its purity?

- Methodological Answer : Synthesis typically involves reacting antimony salts (e.g., antimony trichloride) with neodecanoic acid in non-aqueous solvents. Purity verification requires techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate bonding and inductively coupled plasma mass spectrometry (ICP-MS) to quantify antimony content. Residual solvents can be analyzed via gas chromatography (GC) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- X-ray photoelectron spectroscopy (XPS) : To validate oxidation states of antimony (e.g., Sb³⁺).

- Nuclear magnetic resonance (NMR) : For analyzing organic ligand coordination.

- Thermogravimetric analysis (TGA) : To assess thermal decomposition patterns .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer : It is used as a catalyst in polymer curing (e.g., epoxy resins) and as a thermal stabilizer in polyvinyl chloride (PVC). Comparative studies with tin neodecanoate analogs suggest its potential in reducing costs while maintaining efficiency .

Q. How does this compound’s reactivity compare to other metal carboxylates (e.g., cobalt or manganese neodecanoate) in catalytic systems?

- Methodological Answer : Reactivity depends on metal electronegativity and ligand-metal bond strength. For example, manganese neodecanoate requires co-ligands (e.g., tmtacn) to reduce lag periods in resin curing, whereas antimony’s higher Lewis acidity may enable faster initiation without additives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile organic compounds (VOCs) from solvents like heptane. Personal protective equipment (PPE) must include nitrile gloves and antistatic lab coats due to antimony’s toxicity. Waste disposal should follow protocols for heavy metal contaminants .

Advanced Research Questions

Q. How can researchers design experiments to optimize the ligand-to-antimony ratio for enhanced catalytic activity?

- Methodological Answer : Use a factorial design approach to test ligand (e.g., tmtacn) concentrations against this compound. Monitor curing kinetics via differential scanning calorimetry (DSC) and compare lag periods/autoacceleration profiles. For example, excess ligand concentrations may reduce lag times but introduce variability in conversion rates .

Q. What methodologies resolve contradictions in reported thermal stabilization efficiencies of this compound in polymer matrices?

- Methodological Answer : Contradictions often arise from variations in polymer composition or testing conditions. Standardize testing using ASTM D2115 for PVC thermal stability and employ statistical tools (e.g., ANOVA) to isolate variables like humidity or mixing ratios. Cross-reference with tin neodecanoate studies to identify formulation synergies .

Q. How can advanced spectroscopic methods elucidate degradation pathways of this compound under environmental conditions?

- Methodological Answer : Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy can track antimony speciation (e.g., Sb³⁺ → Sb⁵⁺ oxidation) in soil or water. Pair with liquid chromatography-mass spectrometry (LC-MS) to identify organic degradation products (e.g., neodecanoic acid derivatives) .

Q. What synergistic effects occur between this compound and co-stabilizers (e.g., calcium/zinc stearates) in polymer systems?

- Methodological Answer : Ternary systems (e.g., this compound + CaSt₂ + ZnSt₂) improve thermal stability by combining early-stage radical scavenging (antimony) and long-term HCl absorption (Ca/Zn). Optimize ratios via response surface methodology (RSM), prioritizing cost-performance trade-offs .

Q. What statistical approaches are recommended for analyzing variability in catalytic performance data across studies?

- Methodological Answer : Use multivariate regression to account for confounding variables (e.g., resin composition, temperature). Cluster analysis can group studies with similar curing profiles, while sensitivity analysis identifies critical parameters (e.g., ligand concentration thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.